2-Nonanone

Catalog No.
S515958
CAS No.
821-55-6
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonanone

CAS Number

821-55-6

Product Name

2-Nonanone

IUPAC Name

nonan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3

InChI Key

VKCYHJWLYTUGCC-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C

solubility

0.00 M
0.371 mg/mL at 25 °C
soluble in alcohol, propylene glycol, oil; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Nonanone; 2 Nonanone; 2Nonanone; Heptyl methyl ketone; Ketone, heptyl methyl;

Canonical SMILES

CCCCCCCC(=O)C

The exact mass of the compound 2-Nonanone is 142.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.371 mg/ml at 25 °c0.371 mg/ml at 25 °csoluble in alcohol, propylene glycol, oil; insoluble in water1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14760. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nonanone (CAS: 821-55-6), a nine-carbon methyl ketone, is a versatile liquid compound primarily procured for its distinct physicochemical properties in solvent extraction, controlled-release agricultural formulations, and flavor chemistry. Characterized by a boiling point of approximately 195 °C, a flash point of 76 °C, and a low aqueous solubility of 0.5 g/L, it offers a highly stable, moderately volatile profile. In industrial procurement, 2-nonanone is frequently selected over shorter-chain ketones due to its superior safety profile and lower water miscibility, and over longer-chain homologs due to its higher vapor pressure and faster release kinetics [1]. These baseline attributes make it a critical material for hydrometallurgical solvent extraction, vapor-phase antifungal treatments, and precise dairy flavor reconstitution.

Substituting 2-nonanone with adjacent methyl ketones, such as 2-octanone or 2-undecanone, introduces severe process and formulation incompatibilities. In hydrometallurgical extraction, replacing 2-nonanone with lighter ketones like methyl isobutyl ketone (MIBK) drastically lowers the flash point and increases aqueous solubility, leading to hazardous operating conditions and costly solvent loss[1]. Conversely, substituting with heavier homologs like 2-tridecanone in agricultural or fumigant formulations results in a heavily retarded release profile, cutting vapor-phase emission rates by over 50% due to increased lipid matrix affinity [2]. In flavor chemistry, substituting 2-nonanone with 2-octanone shifts the odor detection threshold to extreme levels (e.g., ~3 parts per trillion), rendering formulations highly susceptible to sensory overpowering and batch-to-batch reproducibility failures [3].

Aqueous Phase Retention and Safety in Continuous Solvent Extraction

In the extraction of precious metals such as Au(III) and Se(IV) from hydrochloric acid media, 2-nonanone demonstrates a superior operational profile compared to industry-standard solvents like dibutyl carbitol (DBC) and methyl isobutyl ketone (MIBK). While DBC and MIBK offer high extractability, they suffer from significant aqueous phase leakage and safety risks. Quantitative comparisons show that 2-nonanone has a water solubility of only 0.5 g/L and a flash point of 76 °C, whereas DBC exhibits a water solubility of 3.0 g/L. This results in a 6-fold reduction in solvent loss into the aqueous phase during continuous operation, while maintaining comparable metal extractability [1].

Evidence DimensionAqueous solubility and solvent loss
Target Compound Data2-Nonanone (0.5 g/L solubility; Flash point 76 °C)
Comparator Or BaselineDBC (3.0 g/L solubility)
Quantified Difference83% reduction in aqueous phase leakage (6-fold lower solubility)
ConditionsContinuous liquid-liquid extraction in hydrochloric acid media

Minimizes costly solvent replenishment and reduces environmental remediation burdens in industrial-scale metal recovery processes.

Vapor-Phase Release Kinetics in Lipid Matrix Formulations

For agricultural repellents and fumigants, the release rate of the active volatile organic compound from carrier matrices dictates efficacy. When encapsulated in solid lipid nanoparticles (SLNs) at equivalent doses (e.g., 500 µL/L), 2-nonanone exhibits significantly faster release kinetics than its heavier homolog, 2-tridecanone. Over a 72-hour period at 25 °C, 2-nonanone achieved a cumulative release of 0.43 mg, compared to only 0.17 mg for 2-tridecanone. This approximately 2.5-fold increase in release rate is attributed to 2-nonanone's lower carbon-chain affinity for the lipid matrix and higher vapor pressure[1].

Evidence DimensionCumulative mass release over 72 hours
Target Compound Data2-Nonanone (0.43 mg release at 500 µL/L dose)
Comparator Or Baseline2-Tridecanone (0.17 mg release at 500 µL/L dose)
Quantified Difference~2.5x greater volatile release
ConditionsSolid lipid nanoparticles (SLNs) at 25 °C over 72 hours

Ensures rapid establishment of effective vapor-phase concentrations for time-sensitive agricultural fumigation and spatial repellent applications.

Sensory Threshold Moderation for Reproducible Flavor Formulation

In the formulation of dairy flavors, achieving batch-to-batch reproducibility requires flavor compounds with manageable sensory thresholds. 2-Nonanone provides a stable sensory profile with an olfactory detection threshold that is significantly higher than its immediate homolog, 2-octanone. Olfactometry studies demonstrate that 2-octanone can be detected at extreme dilutions (up to 1:9,200,000, or ~3 parts per trillion), whereas 2-nonanone requires much higher concentrations for detection (dilutions of 1:160,000). This massive difference in sensory potency means that 2-nonanone is far less prone to causing overpowering off-notes due to minor dosing inaccuracies during industrial blending [1].

Evidence DimensionOlfactory detection threshold dilution
Target Compound Data2-Nonanone (detected at 1:160,000 dilution)
Comparator Or Baseline2-Octanone (detected at 1:9,200,000 dilution; ~3 ppt)
Quantified Difference57.5-fold higher concentration required for 2-nonanone detection
ConditionsDynamic dilution olfactometry

Provides a wider, more forgiving dosing window in industrial flavor compounding, drastically reducing the risk of batch rejection due to sensory overpowering.

Antifungal Fumigation Efficacy vs. Volatility Trade-off

Ketone volatiles are increasingly procured for vapor-phase antifungal applications, such as the inhibition of Pseudogymnoascus destructans (Pd). While 2-undecanone exhibits a lower Minimum Inhibitory Concentration (MIC = 25.94 μg/mL) compared to 2-nonanone (MIC = 135.41 μg/mL), 2-nonanone is often selected when rapid spatial diffusion is required. Despite requiring a higher concentration to achieve 50% inhibition (IC50 = 38.69 μg/mL vs 6.49 μg/mL), 2-nonanone completely inhibits Pd growth at 50 μL (0.64 mg/mL) in enclosed environments, leveraging its higher vapor pressure to saturate the headspace more effectively than heavier ketones [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and IC50
Target Compound Data2-Nonanone (MIC = 135.41 μg/mL; IC50 = 38.69 μg/mL)
Comparator Or Baseline2-Undecanone (MIC = 25.94 μg/mL; IC50 = 6.49 μg/mL)
Quantified DifferenceHigher concentration required, offset by superior vapor-phase diffusion
ConditionsIn vitro vapor-phase inhibition of Pd on SDA agar

Guides procurement toward 2-nonanone when rapid headspace saturation and high volatility are prioritized over absolute liquid-phase biocidal potency.

Continuous Hydrometallurgical Extraction of Precious Metals

Directly following from its low aqueous solubility (0.5 g/L) and high flash point (76 °C), 2-nonanone is the optimal solvent choice for the continuous extraction of Au(III) and Se(IV) from hydrochloric acid media. It replaces MIBK and DBC in facilities where minimizing solvent leakage into the aqueous phase and mitigating fire risks are primary operational mandates[1].

Controlled-Release Agricultural Repellents and Fumigants

Due to its ~2.5x faster release kinetics from lipid matrices compared to 2-tridecanone, 2-nonanone is highly suited for solid lipid nanoparticle (SLN) formulations. It is procured for agricultural applications where a rapid establishment of a volatile repellent or growth-modulating headspace is required without the permanent persistence of heavier homologs [2].

Industrial Dairy and Blue Cheese Flavor Compounding

Leveraging its moderate odor detection threshold, 2-nonanone is a preferred methyl ketone for recreating authentic creamy and fruity notes in large-scale dairy flavor manufacturing. It avoids the severe batch-to-batch reproducibility risks associated with the ultra-low ppt threshold of 2-octanone, ensuring consistent sensory profiles even with minor dosing variations[3].

Vapor-Phase Antifungal Treatments for Enclosed Environments

Because of its balance between biocidal activity (IC50 = 38.69 μg/mL) and high vapor pressure, 2-nonanone is utilized in spatial fumigation against fungal pathogens like Pseudogymnoascus destructans. It is selected over 2-undecanone when rapid diffusion and complete headspace saturation are more critical than raw contact toxicity [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl heptyl ketone is a colorless liquid. (USCG, 1999)
Liquid
colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odou

XLogP3

3.1

Exact Mass

142.14

Boiling Point

377.6 °F at 743 mm Hg (USCG, 1999)
195.3 °C

Flash Point

148 °F (USCG, 1999)

Density

0.832 (USCG, 1999)
0.817-0.823

LogP

3.14 (LogP)
3.14

Appearance

Solid powder

Melting Point

-5.8 °F (USCG, 1999)
-7.5 °C
Fp -15 °
-15°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZE5K73YN2Z

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 1662 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1653 of 1662 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.6 mm Hg (USCG, 1999)
0.62 mmHg

Pictograms

Irritant

Irritant

Other CAS

821-55-6

Wikipedia

2-nonanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Nonanone: ACTIVE

Dates

Last modified: 08-15-2023
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